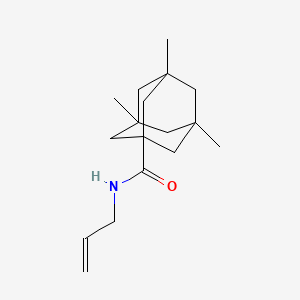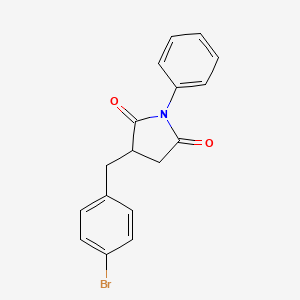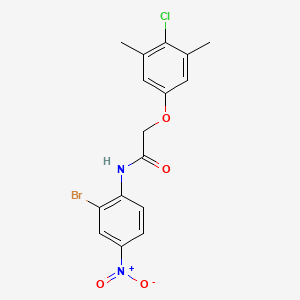![molecular formula C20H20N4O B4891755 1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4891755.png)
1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, commonly known as P4, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of P4 is not fully understood, but it is believed to act through multiple pathways. P4 has been shown to inhibit the activity of various enzymes such as phosphodiesterase (PDE) and histone deacetylase (HDAC), which are involved in cell proliferation and inflammation. P4 also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
P4 has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. P4 also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. In addition, P4 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could have potential implications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using P4 in lab experiments include its potent pharmacological properties, ease of synthesis, and availability. P4 has been shown to exhibit significant therapeutic potential in various diseases, making it an attractive candidate for drug development. However, the limitations of using P4 in lab experiments include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the toxicity and side effects of P4 have not been fully evaluated, which could limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on P4. One potential area of study is the development of novel formulations of P4 that can improve its solubility and bioavailability. Another area of research is the evaluation of the toxicity and side effects of P4 in animal models and clinical trials. In addition, the mechanism of action of P4 needs to be further elucidated to identify its molecular targets and signaling pathways. Finally, the therapeutic potential of P4 in other diseases such as metabolic disorders and cardiovascular diseases needs to be explored.
Synthesemethoden
The synthesis of P4 involves the reaction of 1-(2-pyridinyl)piperazine and 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under suitable reaction conditions. The yield of P4 can be improved by optimizing the reaction parameters such as temperature, time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
P4 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. P4 also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, P4 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(17-6-8-18(9-7-17)22-11-3-4-12-22)24-15-13-23(14-16-24)19-5-1-2-10-21-19/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDJBVQBUGUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(pyridin-2-yl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)


![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)


![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)